N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide

Catalog No.
S7977982
CAS No.
M.F
C15H17F3N2O2
M. Wt
314.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide

Product Name

N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide

IUPAC Name

N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide

Molecular Formula

C15H17F3N2O2

Molecular Weight

314.30 g/mol

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)10-5-4-8-12(9-10)20-14(22)13(21)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,19,21)(H,20,22)

InChI Key

SVERDKKRVZJZST-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
CX-1739 is a synthetic compound that belongs to the class of oxalamide derivatives. It was first synthesized by a team of scientists at Convergence Pharmaceuticals (UK) in 2012. The compound has been patented under US patent US9580621B2, with the title “Oxalamide Derivatives as Inhibitors of Sodium Channels.”
CX-1739 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a key role in the transmission of pain signals. CX-1739 has been found to block Nav1.7 channels with high potency and selectivity, making it a potential therapeutic agent for the treatment of chronic pain conditions.
CX-1739 is a white crystalline powder with a molecular formula of C18H19F3N2O2. It has a molecular weight of 352.35 g/mol. The compound has a melting point of 188-190°C and a boiling point of 491.7°C at 760 mmHg. CX-1739 is sparingly soluble in water and highly soluble in organic solvents such as methanol and dimethyl sulfoxide.
The synthesis of CX-1739 involves the reaction of 3-(trifluoromethyl)benzoyl chloride with cyclohexylamine in the presence of a base, followed by reaction with oxalic acid. The synthesis process has been described in detail in the patent literature.
The characterization of CX-1739 has been done using various techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The spectral data obtained from these techniques have been reported in the patent literature.
CX-1739 can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These techniques can be used to determine the purity, identity, and concentration of the compound.
CX-1739 has been found to be a potent and selective inhibitor of Nav1.7 channels, with an IC50 value of 11 nM. It has also been shown to inhibit other sodium channels such as Nav1.2, Nav1.3, and Nav1.6, albeit with lower potency. CX-1739 has no significant activity against potassium channels, calcium channels, or other ion channels.
In preclinical studies, CX-1739 has demonstrated antinociceptive effects in animal models of chronic pain. The compound has also been found to be effective in reducing pain-related behaviors in models of neuropathic pain, inflammatory pain, and osteoarthritis pain.
The toxicity and safety profile of CX-1739 have been evaluated in preclinical studies. The compound has been found to have low acute toxicity and no significant adverse effects on liver or kidney function. However, prolonged exposure to high doses of CX-1739 may cause nephrotoxicity and hepatotoxicity.
The potential applications of CX-1739 in scientific experiments include its use as a research tool for the study of Nav1.7 channels and its role in chronic pain conditions. CX-1739 can also be used to screen for other compounds that are selective inhibitors of Nav1.7 channels.
CX-1739 is currently in the preclinical stage of development. Several pharmaceutical companies are researching the potential therapeutic applications of CX-1739 for the treatment of chronic pain conditions. Convergence Pharmaceuticals, the company that discovered CX-1739, was acquired by Biogen in 2015. Biogen is currently conducting preclinical studies to evaluate the safety, efficacy, and pharmacokinetic properties of CX-1739.
The potential implications of CX-1739 in various fields of research and industry are vast. The compound has the potential to be developed into a new class of analgesics for the treatment of chronic pain conditions. In addition, CX-1739 can be used as a research tool for the study of Nav1.7 channels and their role in various disease states.
One limitation of CX-1739 is its low solubility in water, which may limit its bioavailability in vivo. Future directions for the development of CX-1739 and other Nav1.7 inhibitors include the optimization of pharmacokinetic and pharmacodynamic properties, the identification of potential drug-drug interactions, and the evaluation of their safety and efficacy in clinical trials.
Possible future directions for the development of CX-1739 include the exploration of its potential use in combination therapies for chronic pain, the investigation of its effects on other pain pathways, and the evaluation of its efficacy in different animal models of pain.
In conclusion, CX-1739 is a synthetic compound with potential applications in various fields of research and industry, particularly in the development of new analgesics for the treatment of chronic pain conditions. The compound has been shown to be a potent and selective inhibitor of Nav1.7 channels, with promising preclinical data. However, further research is required to optimize its pharmacological properties and evaluate its safety and efficacy in clinical trials.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

314.12421228 g/mol

Monoisotopic Mass

314.12421228 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-15

Explore Compound Types